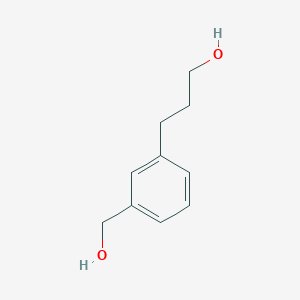

3-(3-(Hydroxymethyl)phenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-[3-(hydroxymethyl)phenyl]propan-1-ol |

InChI |

InChI=1S/C10H14O2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7,11-12H,2,5-6,8H2 |

InChI Key |

CDDXYVDYUCJYRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)CO)CCCO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 3 3 Hydroxymethyl Phenyl Propan 1 Ol

Application in Polymer Chemistry

The diol functionality of 3-(3-(Hydroxymethyl)phenyl)propan-1-ol makes it a suitable monomer for the synthesis of polyesters and polyurethanes. researchgate.netmdpi.comresearchgate.net The incorporation of the aromatic ring into the polymer backbone would be expected to enhance the thermal stability and mechanical properties of the resulting material.

Intermediate in Organic Synthesis

The two primary alcohol groups can be selectively protected and reacted, allowing for the stepwise construction of more elaborate molecules. For example, one alcohol could be oxidized to an aldehyde or carboxylic acid, while the other is converted to a leaving group for nucleophilic substitution. This versatility makes it a potentially useful building block in multi-step organic syntheses. Despite this potential, there is a lack of documented instances of its use as a key intermediate in the synthesis of high-value compounds in the available scientific literature.

Conclusion

Theoretical and Computational Chemistry Studies of 3 3 Hydroxymethyl Phenyl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. bamu.ac.in It is based on the principle that the total energy of a system is a unique functional of its electron density. DFT is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies. tandfonline.comresearchgate.net

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 3-(3-(Hydroxymethyl)phenyl)propan-1-ol, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore the different spatial arrangements (conformers) of the molecule that arise from the rotation around its single bonds, particularly within the propan-1-ol and hydroxymethyl side chains. By calculating the relative energies of these different conformers, researchers can identify the most stable and populated structures under various conditions.

Table 1: Illustrative Data for Optimized Geometrical Parameters (Note: This table is a representation of typical data obtained from DFT calculations and is not based on actual results for this specific compound.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C1-C2 | 1.54 Å |

| C-O (alcohol) | 1.43 Å | |

| C-O (benzyl) | 1.42 Å | |

| Bond Angle | C1-C2-C3 | 109.5° |

| C-O-H | 109.0° | |

| Dihedral Angle | H-O-C-C | 180.0° (anti) / 60.0° (gauche) |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

Table 2: Illustrative Reactivity Indices (Note: This table is a representation of typical data obtained from FMO analysis and is not based on actual results for this specific compound.)

| Parameter | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -0.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.65 |

| Ionization Potential | IP | -EHOMO | 6.50 |

| Electron Affinity | EA | -ELUMO | 0.85 |

| Electronegativity | χ | (IP + EA) / 2 | 3.675 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.825 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. tandfonline.com It provides a detailed picture of the bonding and antibonding interactions. For this compound, NBO analysis would reveal the nature of intramolecular hydrogen bonding between the two hydroxyl groups and quantify the stabilization energy associated with these interactions. It would also clarify the delocalization of electron density between the phenyl ring and the substituent groups. researchgate.net

Prediction of Spectroscopic Properties (e.g., IR, Raman, NMR Chemical Shifts) from First Principles

Computational methods can accurately predict various spectroscopic properties from first principles.

IR and Raman Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.net Comparing the calculated spectrum with the experimental one helps in assigning specific vibrational modes (e.g., O-H stretch, C-H stretch, C-C ring vibrations) to the observed peaks. mdpi.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. uomphysics.net These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Investigation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. nih.gov For this compound, these methods could be used to:

Model Synthesis Reactions: Investigate the mechanism of its synthesis, identifying intermediates and transition states.

Predict Reactivity: Study potential reactions such as oxidation of the alcohol groups or electrophilic substitution on the aromatic ring.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. nih.govmdpi.com This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space Exploration

While DFT calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic picture. MD simulations model the explicit interactions of the molecule with surrounding solvent molecules (like water) over time. nih.gov

For this compound, an MD simulation would:

Explore Conformational Space: Reveal how the molecule flexes and changes its shape in a solution, providing a more comprehensive understanding of its conformational preferences than static calculations alone.

Analyze Solvation: Show how solvent molecules arrange around the solute and form hydrogen bonds with its hydroxyl groups, which is critical for understanding its solubility and behavior in biological systems.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govsimulations-plus.com This approach is instrumental in predicting the properties of novel or untested compounds, thereby accelerating the process of drug discovery and materials science by reducing the need for extensive experimental testing. researchgate.netnih.gov For analogues of this compound, QSPR models can be developed to predict various properties such as solubility, boiling point, and biological activity based on a set of calculated molecular descriptors.

The fundamental principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, dictates its properties. nih.gov The development of a robust QSPR model involves several key stages: the selection of a diverse dataset of molecules (a training set), the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power. simulations-plus.comnih.gov

Research Findings in QSPR Modeling of Phenolic Compounds

While specific QSPR studies on this compound are not extensively documented, a wealth of research on analogous compounds, such as alkylphenols and other benzene (B151609) derivatives, provides a strong foundation for understanding which molecular features are likely to be significant. ijpsonline.comnih.gov Studies on phenols and alkylphenols have consistently demonstrated the importance of descriptors related to molecular size, lipophilicity, and electronic character in predicting their properties. ijpsonline.comresearchgate.netresearchgate.net

For instance, in QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR focused on biological activity) studies of alkylphenols, molecular weight (MW) and descriptors related to molecular bulk have shown a high correlation with binding affinity to estrogen receptors. ijpsonline.com This suggests that steric factors play a crucial role in the biological interactions of such compounds. Similarly, electronic descriptors, which quantify the electron distribution within a molecule, are critical for modeling properties influenced by intermolecular forces. ijpsonline.comnih.gov Quantum chemical parameters, such as the energies of frontier molecular orbitals (HOMO and LUMO), have also been successfully employed to model the reactivity and activity of benzene derivatives. nih.gov

Topological indices, which are numerical descriptors derived from the graph representation of a molecule, have also proven effective in predicting the physicochemical properties of polyphenols and other related compounds. nih.govresearchgate.net These indices capture information about the size, shape, and degree of branching in a molecule.

Hypothetical QSPR Model for Analogues

To illustrate the application of QSPR to analogues of this compound, a hypothetical model can be constructed. This model aims to predict a key physicochemical property, such as aqueous solubility (LogS), based on a selection of relevant molecular descriptors. The analogues in this hypothetical study would include variations in the substitution pattern on the phenyl ring and modifications to the alkyl chain.

The selected descriptors for this model could include:

Molecular Weight (MW): A fundamental descriptor representing the size of the molecule.

LogP: The logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a good predictor of hydrogen bonding capacity and membrane permeability.

Number of Rotatable Bonds (nRotB): A measure of molecular flexibility.

A multiple linear regression (MLR) approach could then be used to generate a linear equation relating these descriptors to the target property. The general form of such an equation would be:

LogS = c₀ + c₁ (MW) + c₂ (LogP) + c₃ (TPSA) + c₄ (nRotB)

Where c₀, c₁, c₂, c₃, and c₄ are regression coefficients determined from the statistical fitting of the model to a training set of compounds.

Data Tables for QSPR Analysis

The following tables present hypothetical data for a set of analogues of this compound, including the calculated molecular descriptors and the predicted aqueous solubility based on a hypothetical QSPR model.

Table 1: Molecular Descriptors for Analogues of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | nRotB |

| This compound | C₁₀H₁₄O₂ | 166.22 | 1.20 | 40.46 | 4 |

| 3-(4-(Hydroxymethyl)phenyl)propan-1-ol | C₁₀H₁₄O₂ | 166.22 | 1.15 | 40.46 | 4 |

| 3-(2-(Hydroxymethyl)phenyl)propan-1-ol | C₁₀H₁₄O₂ | 166.22 | 1.25 | 40.46 | 4 |

| 3-(3-Methoxyphenyl)propan-1-ol | C₁₀H₁₄O₂ | 166.22 | 1.75 | 29.46 | 4 |

| 3-(3-Hydroxyphenyl)propan-1-ol | C₉H₁₂O₂ | 152.19 | 1.30 | 40.46 | 3 |

| 4-(3-(Hydroxymethyl)phenyl)butan-1-ol | C₁₁H₁₆O₂ | 180.24 | 1.60 | 40.46 | 5 |

| 3-(3-(Hydroxymethyl)-4-methoxyphenyl)propan-1-ol | C₁₁H₁₆O₃ | 196.24 | 1.35 | 49.69 | 5 |

| 3-(3-Formylphenyl)propan-1-ol | C₁₀H₁₂O₂ | 164.20 | 1.50 | 37.30 | 4 |

Table 2: Predicted vs. Hypothetical Experimental Aqueous Solubility (LogS)

| Compound Name | Predicted LogS | Hypothetical Experimental LogS | Residual |

| This compound | -1.85 | -1.80 | -0.05 |

| 3-(4-(Hydroxymethyl)phenyl)propan-1-ol | -1.82 | -1.78 | -0.04 |

| 3-(2-(Hydroxymethyl)phenyl)propan-1-ol | -1.88 | -1.90 | 0.02 |

| 3-(3-Methoxyphenyl)propan-1-ol | -2.10 | -2.15 | 0.05 |

| 3-(3-Hydroxyphenyl)propan-1-ol | -1.50 | -1.45 | -0.05 |

| 4-(3-(Hydroxymethyl)phenyl)butan-1-ol | -2.25 | -2.20 | -0.05 |

| 3-(3-(Hydroxymethyl)-4-methoxyphenyl)propan-1-ol | -2.05 | -2.00 | -0.05 |

| 3-(3-Formylphenyl)propan-1-ol | -1.95 | -1.98 | 0.03 |

The validation of such a model is crucial and is typically performed using techniques like leave-one-out cross-validation (Q²) and external validation with a separate test set of compounds. ijpsonline.com A high correlation coefficient (R²) for the training set and a high Q² value would indicate a robust and predictive QSPR model. Such models can then be used to screen virtual libraries of compounds and prioritize the synthesis of analogues with desired properties.

Strictly Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effect Profiles

Role as a Potential Metabolite or Biosynthetic Intermediate in Model Systems (e.g., microbial, plant)

While direct evidence for 3-(3-(hydroxymethyl)phenyl)propan-1-ol as a metabolite in microbial or plant systems is not prominent in the literature, its structure is consistent with intermediates in phenylpropanoid metabolism.

In Plant Systems: Plants produce a vast array of phenylpropanoids, starting from phenylalanine. researchgate.net The general phenylpropanoid pathway involves a series of enzymatic reactions including deamination, hydroxylation, and reduction to generate compounds like cinnamic acid, p-coumaric acid, and their alcohol derivatives. researchgate.net It is plausible that this compound could arise as a minor metabolite through modifications of a more common phenylpropanoid precursor. The presence of a hydroxymethyl group on the phenyl ring is a common modification in plant secondary metabolism, often catalyzed by cytochrome P450 monooxygenases or other oxidoreductases. The propanol (B110389) side chain could be formed through the reduction of the corresponding carboxylic acid or aldehyde, a common step in the biosynthesis of monolignols and other phenylpropanoid alcohols.

In Microbial Systems: Gut microbiota are known to metabolize dietary polyphenols, such as flavonoids, into simpler phenolic compounds. nih.govnih.gov For instance, quercetin (B1663063) can be metabolized by intestinal microbes into 3-(3-hydroxyphenyl)propionic acid (3HPPA). nih.gov It is conceivable that further microbial reduction of the carboxylic acid group of 3HPPA or a related intermediate could potentially yield a propanol derivative. Similarly, bacteria are capable of metabolizing a wide range of aromatic compounds, and pathways for the degradation or transformation of substituted phenols and aromatic alcohols have been identified. nih.govnih.gov

The table below outlines related microbial metabolites and their parent compounds, illustrating the metabolic potential for generating structures similar to this compound.

| Parent Compound | Microbial Metabolite | Reference |

| Quercetin | 3-(3-Hydroxyphenyl)propionic acid (3HPPA) | nih.gov |

| Flavan-3-ols | Phenyl-γ-valerolactones, Phenylvaleric acids | mdpi.com |

| Chlorogenic Acids | Dihydrocaffeic acid, Dihydroferulic acid | nih.gov |

Utilization as a Chemical Probe or Building Block for the Synthesis of Biologically Active Scaffolds

The bifunctional nature of this compound, possessing both a primary aliphatic alcohol and a benzylic alcohol, makes it a potentially valuable building block in organic synthesis. Organic building blocks are fundamental components used for the modular assembly of more complex molecular architectures. acs.org

The two hydroxyl groups have different reactivities, allowing for selective protection and functionalization. This differential reactivity would enable its use as a scaffold to construct more complex molecules with defined three-dimensional structures. For example, the primary alcohol could be selectively oxidized to an aldehyde or carboxylic acid, while the benzylic alcohol is protected, or vice-versa. These functional groups could then be used in a variety of coupling reactions to build larger, biologically active scaffolds.

Simple phenylpropanols are already utilized as precursors in the synthesis of pharmaceuticals. For instance, 3-phenyl-1-propanol (B195566) is a starting reagent for the enantioselective synthesis of dapoxetine (B195078) and is also a precursor for fluoxetine. ncats.iochemsrc.comgoogle.com The presence of an additional hydroxymethyl group in this compound provides an extra handle for modification, potentially allowing for the synthesis of novel analogs of existing drugs or entirely new classes of bioactive molecules.

The table below summarizes examples of phenylpropanol derivatives used in the synthesis of bioactive compounds.

| Precursor Compound | Synthesized Bioactive Molecule | Reference |

| 3-Phenyl-1-propanol | (S)- and (R)-Dapoxetine | ncats.iochemsrc.com |

| 3-Methylamino-1-phenyl-1-propanol | Fluoxetine | google.com |

| 4-(4-methyl-benzyl)-piperidin-4-ol | NR1/2B selective NMDA receptor antagonists | nih.gov |

In Vitro Studies of Chemical Interactions with Biomolecules (e.g., enzymes, receptors) for Mechanistic Insights

There are no specific in vitro studies detailing the interaction of this compound with biomolecules. However, the structural motifs present in the molecule allow for predictions about its potential interactions based on studies of similar compounds.

The phenyl ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding pockets of enzymes or receptors. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. These hydrogen bonds are crucial for the specific recognition and binding of ligands to biological targets.

For example, studies on related hydroxyphenyl compounds have demonstrated their ability to interact with biological receptors. A complex derivative, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-carboxamide, was found to form π–π stacking interactions via its 2-hydroxyphenyl group with phenylalanine and histidine residues in the dopamine (B1211576) D3 receptor. nih.gov Another study showed that 3-(3-hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits the expression of E-selectin in endothelial cells by suppressing the NF-κB pathway, demonstrating a clear interaction with a biological signaling cascade. nih.gov

The potential interactions of this compound are summarized in the table below.

| Structural Moiety | Potential Interaction Type | Interacting Biomolecule Residues/Components |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |

| Hydroxyl Groups | Hydrogen Bonding (Donor and Acceptor) | Serine, Threonine, Aspartate, Glutamate, Peptide Backbone |

Development of Research Tools for Understanding Biochemical Pathways

A chemical probe is a small molecule used to study and manipulate biological systems, such as biochemical pathways. While this compound has not been specifically developed as a research tool, its structure lends itself to potential modification for such purposes.

To function as a chemical probe, a molecule typically requires a "warhead" for covalent modification of a target or a reporter tag (e.g., a fluorophore, biotin, or a clickable alkyne/azide group) for detection and identification of binding partners. The two hydroxyl groups of this compound could serve as convenient attachment points for such modifications.

For instance, one hydroxyl group could be converted into a reactive electrophile to covalently label an enzyme's active site, while the other could be used to attach a fluorescent dye. Such a probe could be used to identify novel enzymes involved in phenylpropanoid metabolism or to study the substrate specificity of known enzymes. Given that phenylpropanoids and their derivatives are involved in a multitude of plant signaling and defense pathways, probes based on this scaffold could be valuable tools for dissecting these complex biological processes. acs.org

Potential Non Biological Applications and Materials Science Perspectives

Utilization as a Monomer or Cross-Linking Agent in Polymer Synthesis (e.g., polyesters, polyurethanes)

The difunctional nature of 3-(3-(hydroxymethyl)phenyl)propan-1-ol makes it a promising candidate as a monomer for step-growth polymerization, particularly in the synthesis of polyesters and polyurethanes. The two hydroxyl groups, however, exhibit different reactivities. The primary alcohol is generally more reactive than the benzylic alcohol, especially in esterification reactions. This difference in reactivity could be exploited to control the polymer structure, potentially leading to more ordered copolymers.

In polyester (B1180765) synthesis , this compound can be reacted with dicarboxylic acids or their derivatives. The incorporation of the aromatic ring would enhance the thermal stability and mechanical strength of the resulting polyester, while the flexible propanol (B110389) spacer could improve its processability and introduce a degree of flexibility. The properties of the final polyester would be influenced by the choice of the diacid co-monomer. For instance, reaction with a rigid aromatic dicarboxylic acid like terephthalic acid would likely result in a semi-crystalline polymer with a high glass transition temperature (Tg) and melting point (Tm), suitable for applications requiring high thermal resistance. Conversely, using a flexible aliphatic dicarboxylic acid, such as adipic acid, would lead to a more amorphous and flexible polyester with a lower Tg.

In the realm of polyurethanes , this diol can serve as a chain extender. Polyurethanes are synthesized through the polyaddition reaction of diisocyanates and polyols. mdpi.comnih.gov Low molecular weight diols, like the subject compound, are often used to build the hard segments of the polyurethane, which contribute to its strength and rigidity. The aromatic ring of this compound would contribute to the stiffness of the hard segments, while the propanol side chain could introduce some flexibility, potentially leading to a balance of hardness and toughness in the final material. The differential reactivity of the hydroxyl groups could also be advantageous in controlling the polyurethane's microstructure. The more reactive primary alcohol would likely react first with the isocyanate groups, influencing the initial chain formation and subsequent phase separation of hard and soft segments.

Below is a hypothetical comparison of polymer properties based on the use of this compound as a monomer, drawing on data from analogous polymer systems.

| Polymer Type | Co-monomer | Anticipated Polymer Properties | Potential Applications |

|---|---|---|---|

| Polyester | Terephthalic Acid | High Tg, high Tm, good thermal stability, rigid | Engineering plastics, high-performance fibers |

| Polyester | Adipic Acid | Lower Tg, amorphous, more flexible, improved solubility | Coatings, adhesives, flexible packaging |

| Polyurethane (as chain extender) | Methylene diphenyl diisocyanate (MDI) and a polyether polyol | Good balance of hardness and flexibility, good tensile strength | Elastomers, flexible foams, coatings |

Application in the Development of Specialty Chemicals and Fine Chemicals

Beyond polymerization, this compound can serve as a valuable intermediate in the synthesis of a variety of specialty and fine chemicals. The two hydroxyl groups offer multiple reaction sites for chemical modification.

One potential application is in the synthesis of asymmetrical ethers and esters . Due to the higher reactivity of the primary alcohol, it is possible to selectively react it while leaving the benzylic alcohol untouched, or vice-versa under specific conditions. For example, a selective esterification of the primary alcohol could be achieved under milder conditions, followed by a different functionalization of the benzylic alcohol. This would allow for the creation of bifunctional molecules with tailored properties for various applications, such as additives for coatings or as building blocks for more complex organic syntheses.

Furthermore, the aromatic ring can undergo electrophilic substitution reactions , such as nitration, halogenation, or Friedel-Crafts reactions, to introduce additional functional groups. This would further expand the range of possible derivatives and their potential applications. For instance, nitration of the aromatic ring, followed by reduction to an amine, would yield an amino-diol, a versatile precursor for dyes, pharmaceuticals, or epoxy curing agents.

Role as an Intermediate in the Synthesis of Functional Materials

The unique combination of a rigid aromatic core and a flexible aliphatic side chain makes this compound an interesting building block for functional materials. The hydroxyl groups can be used to anchor the molecule to surfaces or to incorporate it into larger supramolecular assemblies.

For example, it could be used in the synthesis of functional polyesters with pendant hydroxyl groups . By selectively protecting one of the hydroxyl groups during polymerization and then deprotecting it, polyesters with reactive side groups could be obtained. These pendant hydroxyl groups could then be used for post-polymerization modification, such as grafting other polymer chains or attaching specific functional molecules, to create materials with tailored surface properties, for example, for use in biomedical devices or as functional coatings.

The structure of this diol could also be advantageous in the synthesis of liquid crystalline polymers . The rigid aromatic core is a common feature in mesogens (the molecular units that form liquid crystals), while the flexible propanol side chain could act as a spacer, influencing the packing of the molecules and the resulting liquid crystalline phase.

Exploration of Applications in the Fragrance or Flavor Industry

In the context of the fragrance industry, the focus for a compound like this compound would be on its chemical synthesis and characterization as a potential precursor to fragrance ingredients, rather than its own sensory properties. Aromatic alcohols and their esters are a significant class of fragrance compounds. unb.ca

The synthesis of fragrance esters is a primary area of exploration. unb.ca Esterification of one or both of the hydroxyl groups with various carboxylic acids would yield a library of new ester compounds. numberanalytics.com The resulting esters, with their varying molecular weights and structures, would have different volatilities and potentially interesting scent profiles. For example, reaction with acetic acid could yield a mono- or diacetate ester, while reaction with a larger carboxylic acid like butyric acid would result in a different set of esters.

The chemical characterization of such synthesized esters would be a crucial step. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would be employed to determine their purity and to identify their chemical structure. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the structure of the synthesized molecules, with characteristic shifts for aromatic and benzylic protons. nih.govresearchgate.netorgchemboulder.comlibretexts.org The data from these analyses would be essential for identifying and patenting any novel compounds with potential for use in the fragrance industry.

It is important to note that the presence of two hydroxyl groups could lead to the formation of a mixture of products during esterification (monoesters at either alcohol and the diester), requiring careful control of reaction conditions and purification of the desired products.

Conclusion and Future Research Directions for 3 3 Hydroxymethyl Phenyl Propan 1 Ol

Summary of Current Understanding and Key Achievements in its Synthesis and Reactivity

Currently, there is a notable lack of dedicated research literature focused specifically on 3-(3-(Hydroxymethyl)phenyl)propan-1-ol. However, its synthesis and reactivity can be inferred from established organic chemistry principles and synthetic routes for analogous compounds.

Synthesis: The synthesis of this diol would likely involve multi-step sequences starting from readily available precursors. A plausible approach would be the reduction of a bifunctional precursor such as 3-(3-formylphenyl)propanoic acid or its ester derivatives. This would involve the chemoselective reduction of both the aldehyde and the carboxylic acid/ester moieties.

A hypothetical synthetic pathway could involve:

Friedel-Crafts Acylation: Reaction of benzene (B151609) with succinic anhydride (B1165640) to form 3-benzoylpropanoic acid.

Reduction: A Clemmensen or Wolff-Kishner reduction of the ketone to yield 4-phenylbutanoic acid.

Formylation: Introduction of a formyl group at the meta position of the phenyl ring.

Simultaneous Reduction: Use of a powerful reducing agent like lithium aluminum hydride (LiAlH4) to reduce both the formyl and the carboxylic acid groups to their respective alcohols.

Reactivity: The reactivity of this compound is dictated by its two distinct hydroxyl groups: a primary alcohol at the terminus of the propyl chain and a benzylic alcohol attached to the phenyl ring. The benzylic alcohol is expected to be more reactive in reactions involving carbocation formation due to the resonance stabilization provided by the aromatic ring. Conversely, the primary alcohol is less sterically hindered. This difference in reactivity could allow for selective functionalization under carefully controlled conditions.

Key reactive pathways would include:

Oxidation: Selective oxidation of the benzylic alcohol to an aldehyde or carboxylic acid is feasible using mild oxidizing agents. More vigorous oxidation would affect both alcohol groups.

Esterification and Etherification: Both hydroxyl groups can undergo esterification and etherification. Selective reaction at one site would likely require the use of protecting groups.

Substitution: The benzylic hydroxyl group can be substituted, for example, via an SN1-type reaction under acidic conditions.

Identification of Remaining Challenges and Open Questions in Chemical Research

The primary challenge in the study of this compound is the lack of a dedicated body of research. This presents several open questions for chemical investigation:

Efficient and Selective Synthesis: Developing a high-yielding and scalable synthesis is the most immediate challenge. A key question is whether a synthetic route can be devised that avoids the use of harsh reagents and minimizes the number of steps.

Chemoselective Functionalization: A significant challenge lies in the selective functionalization of the two hydroxyl groups. Can reaction conditions be fine-tuned to reliably react at either the benzylic or the primary alcohol without the need for extensive protection-deprotection sequences?

Stereochemistry: If a chiral center is introduced, for instance by enzymatic resolution or asymmetric synthesis, the properties and applications of the resulting enantiomers would be an important area to explore.

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of the molecule could provide insights into its reactivity and potential interactions with other molecules.

Future Avenues for Synthetic Innovation and Derivatization Strategies

Future research into the synthesis of this compound could benefit from modern synthetic methodologies.

Synthetic Innovation:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to construct the carbon skeleton with the required functionalities already in place or in a protected form.

Biocatalysis: The use of enzymes for selective reduction or oxidation could provide a green and highly selective route to this diol and its derivatives.

Derivatization Strategies: The bifunctional nature of this molecule opens up numerous possibilities for creating a library of derivatives with tailored properties.

| Derivatization Strategy | Potential Reagents | Resulting Functional Group |

| Selective Protection | Silyl ethers (e.g., TBDMSCl) | Protected alcohol |

| Esterification | Acyl chlorides, carboxylic acids | Ester |

| Etherification | Alkyl halides | Ether |

| Oxidation | PCC, DMP | Aldehyde, Carboxylic Acid |

| Polymerization | Diisocyanates, diacids | Polyurethanes, Polyesters |

These derivatization strategies could lead to the development of new molecules for various applications.

Emerging Applications and Interdisciplinary Research Opportunities in Materials Science and Chemical Biology

While specific applications for this compound have not been reported, its structure suggests potential uses in several interdisciplinary fields.

Materials Science: As a diol, this compound is a prime candidate to be used as a monomer in polymerization reactions.

Polyesters and Polyurethanes: Reaction with diacids or diisocyanates could yield novel polyesters and polyurethanes. The presence of the aromatic ring in the backbone would be expected to impart rigidity and thermal stability to the resulting polymers.

Cross-linking Agent: The two hydroxyl groups could serve as points for cross-linking polymer chains, thereby modifying the mechanical properties of materials.

Chemical Biology: The structure of this compound could be of interest as a molecular scaffold or linker in the design of biologically active molecules.

Linker Technology: In fields such as antibody-drug conjugates (ADCs) or PROTACs, bifunctional linkers are crucial. This molecule could serve as a rigid aromatic linker, with the two hydroxyl groups providing handles for attachment to a targeting moiety and a payload.

Fragment-Based Drug Discovery: It could be used as a fragment in screening campaigns to identify new starting points for drug discovery programs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(3-(Hydroxymethyl)phenyl)propan-1-ol, and how can reaction conditions be optimized for higher yield?

- Methodology : Common routes include:

- Reductive amination : Reacting 3-(hydroxymethyl)benzaldehyde with propan-1-ol derivatives under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) .

- Substitution reactions : Utilizing halogenated precursors (e.g., 3-(3-bromophenyl)propan-1-ol) in nucleophilic substitution with hydroxymethyl groups .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. THF), catalyst loading (0.5–5 mol%), and temperature (25–80°C) can improve yields. Asymmetric hydrogenation methods, as demonstrated for similar alcohols, may enhance enantiomeric purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Key Techniques :

- NMR : H and C NMR confirm regiochemistry (e.g., hydroxymethyl proton at δ 4.5–4.7 ppm, aromatic protons at δ 7.2–7.5 ppm) .

- IR : Hydroxyl stretch (~3300 cm) and aromatic C–H bends (~700–800 cm) validate functional groups .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion ([M+H] at m/z 179.2) and detect impurities .

Q. How does the hydroxymethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Solubility : The hydroxymethyl group enhances polarity, increasing solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogs. However, steric hindrance from the phenyl ring may reduce solubility in highly aqueous media .

- Stability : The hydroxyl group can oxidize under acidic or high-temperature conditions. Storage under inert atmospheres (N) at 4°C is recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation vs. hydroxymethylation) alter the compound’s biological activity?

- Structure-Activity Relationship (SAR) :

- Halogenated Analogs : Chlorine or fluorine substituents (e.g., 3-(4-chlorophenyl)propan-1-ol) increase lipophilicity, enhancing membrane permeability but reducing solubility. These analogs show higher receptor-binding affinity in enzyme inhibition assays .

- Hydroxymethyl Group : Introduces hydrogen-bonding capacity, improving interactions with polar enzyme active sites (e.g., transaminases or oxidoreductases). This group may reduce cytotoxicity compared to halogenated derivatives .

- Experimental Design : Compare IC values in enzymatic assays (e.g., cytochrome P450 inhibition) across analogs .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound across different studies?

- Troubleshooting Steps :

Assay Conditions : Verify buffer pH (e.g., phosphate vs. Tris), ionic strength, and cofactor availability (e.g., NADH/NAD ratios) .

Enzyme Source : Differences in isoform specificity (e.g., human vs. rat liver microsomes) can alter inhibition kinetics .

Compound Purity : Impurities >5% (e.g., residual solvents or byproducts) may skew results. Validate via HPLC and mass spectrometry .

- Case Study : A study on 3-(3-Hydroxy-propylamino)-propan-1-ol found that trace metal contaminants from catalysts reduced enzymatic activity by 20–30% .

Q. What computational methods predict the interaction of this compound with biological targets?

- Approaches :

- Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., kinases or GPCRs). The hydroxymethyl group often forms hydrogen bonds with Asp or Glu residues .

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) predict electron density shifts, explaining regioselectivity in oxidation reactions .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.